{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Description
The compound {(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid belongs to the rhodanine-derived thiazolidinone class, characterized by a central thiazolidinone ring conjugated with a benzylidene group at the 5-position and an acetic acid moiety at the 3-position. The 4-methoxycarbonyl substituent on the benzylidene ring distinguishes it from other derivatives. This structure is synthesized via cyclocondensation or hydrolysis reactions, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
2-[(5E)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c1-20-13(19)9-4-2-8(3-5-9)6-10-12(18)15(7-11(16)17)14(21)22-10/h2-6H,7H2,1H3,(H,16,17)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZBFHOWBIGMEH-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of solvents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxycarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of {(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The thiazolidinone ring is known to interact with proteins and enzymes, potentially leading to the modulation of their activity .
Comparison with Similar Compounds
4-Hydroxy-3-methoxybenzylidene Derivative (Compound 3d)
- Structure: 4-({[(Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid.
- Synthesis : Derived from 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidine-3-yl acetic acid via condensation with amines ().
- Key Features : Exhibits potent aldose reductase (ALR2) inhibition (IC50: 0.12 µM) and aldehyde reductase (ALR1) activity, outperforming standard drugs like valproic acid and sulindac.
4-Methoxybenzylidene Derivative
- Structure : 2-((E)-5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid.
- Synthesis : Prepared via hydrolysis of precursor esters under acidic conditions ().
Dichlorophenyl-Oxopropenyl Hybrid
- Structure : 2-((5E)-5-(4-((E)-3-(2,4-dichlorophenyl)-3-oxoprop-1-enyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid.
- Activity: Displays antibacterial efficacy against S. aureus (MIC: 2 µg/mL), superior to norfloxacin but less active than oxacillin ().
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound {(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid, also known by its CAS number 314746-37-7, is a thiazolidinedione derivative. This class of compounds has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, antidiabetic, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and sources.
Chemical Structure and Properties
The molecular formula of the compound is C14H11NO5S2. Its structure includes a thiazolidinone ring, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C14H11NO5S2 |
| Molecular Weight | 325.37 g/mol |
| CAS Number | 314746-37-7 |
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that it can inhibit the expression of pro-inflammatory cytokines, thus potentially alleviating conditions such as arthritis and other inflammatory diseases.
- Antidiabetic Potential : Similar to other thiazolidinediones, it may enhance insulin sensitivity and glucose uptake in adipose tissues.
Antioxidant Activity
In vitro studies have demonstrated that the compound significantly reduces reactive oxygen species (ROS) levels in human cell lines. This effect is crucial for protecting cells from oxidative damage and may contribute to its therapeutic potential in diseases associated with oxidative stress.
Anti-inflammatory Activity
Research published in various journals indicates that this compound can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism through which it may exert protective effects against chronic inflammatory diseases.
Anticancer Properties
Recent studies have explored the anticancer potential of thiazolidinedione derivatives. The compound has shown promise in inducing apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators.
Case Studies
- Case Study 1 : A study conducted on diabetic rats treated with this compound showed a significant decrease in blood glucose levels compared to control groups. Histological analysis revealed improved pancreatic function and reduced inflammation.
- Case Study 2 : In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain scores, indicating its effectiveness as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
